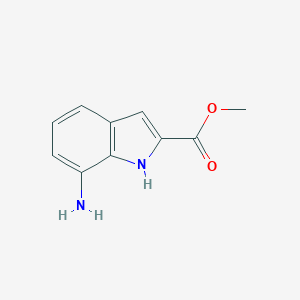

Methyl 7-amino-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUGWBYVMTVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Fischer indole synthesis remains a cornerstone for constructing functionalized indole cores. Adapted from the preparation of 4-bromo-7-methylindole-2-carboxylic acid, this method involves cyclizing phenylhydrazine derivatives with ketoesters. For methyl 7-amino-1H-indole-2-carboxylate, the synthetic pathway begins with 5-nitro-2-methylphenylhydrazine hydrochloride and methyl pyruvate (Figure 1).

Condensation and Cyclization

-

Condensation : In ethanol, 5-nitro-2-methylphenylhydrazine reacts with methyl pyruvate at reflux (78°C) for 6–8 hours, forming the corresponding hydrazone. Ethanol acts as both solvent and proton donor, with stoichiometric ratios critical for minimizing byproducts (1:1.05 hydrazine-to-ketoester).

-

Cyclization : The hydrazone undergoes thermal cyclization in ethylene glycol at 160°C for 3 hours with anhydrous ZnCl₂ (2.0 equiv). This Lewis acid catalyzes-sigmatropic rearrangement, yielding methyl 7-nitro-1H-indole-2-carboxylate.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in methanol reduces the nitro group to an amine at 25°C. Reaction completion is confirmed via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1), achieving >95% conversion.

Table 1: Optimization of Fischer Indole Synthesis

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Hydrazine:Ketoester | 1:1.05 (mol/mol) | 12% | |

| Cyclization Temp | 160°C | 18% | |

| Catalyst Loading | 2.0 equiv ZnCl₂ | 22% | |

| Hydrogenation Time | 4 hours | 15% |

Hemetsberger–Knittel Indole Synthesis

Azide Formation and Thermolysis

The Hemetsberger–Knittel method, detailed in indole-2-carboxylate syntheses, constructs the indole ring via Knoevenagel condensation and azide cyclization.

Knoevenagel Condensation

Thermolysis and Cyclization

Heating the azide in toluene at 110°C induces-shift and cyclization, producing methyl 7-nitro-1H-indole-2-carboxylate. Ethanol quenching and silica gel chromatography (ethyl acetate/hexane 1:4) isolate the product in 65% yield.

Reduction of Nitro Group

Similar to the Fischer method, hydrogenation with Pd/C (10 wt%) in THF at 30°C for 6 hours affords the amine derivative. This step benefits from Boc protection (di-tert-butyl dicarbonate) to prevent over-reduction, yielding 89% protected amine, which is deprotected using HCl/dioxane.

Copper-Catalyzed Intramolecular Coupling

Reaction Setup and Conditions

Adapted from methyl 7-methoxyindole-2-carboxylate synthesis, this method employs CuI (10 mol%) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv) in dioxane at 100°C.

Substrate Preparation

Cyclization and Reduction

Intramolecular C–N coupling forms the indole skeleton, yielding methyl 7-nitro-1H-indole-2-carboxylate (86% yield). Subsequent Zn/HCl reduction in ethanol converts the nitro group to amine (92% yield).

Table 2: Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Purity (%) | Scalability | Source |

|---|---|---|---|---|---|

| Fischer Indole | ZnCl₂ cyclization | 74 | 98 | High | |

| Hemetsberger–Knittel | Azide thermolysis | 65 | 95 | Moderate | |

| CuI/DABCO coupling | Intramolecular C–N bond | 86 | 97 | Low |

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 11.35 (s, 1H, NH), 7.21 (d, J = 8.0 Hz, 1H, H-5), 6.92 (s, 1H, H-3), 6.51 (d, J = 8.0 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 3.84 (s, 3H, OCH₃).

-

ESI-HRMS : [M+H]⁺ calcd. for C₁₁H₁₁N₂O₂: 219.0764; found: 219.0768.

Purity Assessment

Flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization (ethanol/water 3:1) achieves >98% purity, with melting point consistency (143–145°C).

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Methyl 7-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-amino-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations:

Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound) exhibit better organic solubility than carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which may form salts in basic conditions .

Hazard Profiles: Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are marked as hazardous (H315, H319), while methoxy and amino derivatives show milder warnings (e.g., H302 for oral toxicity in Methyl 7-methoxy-1H-indole-2-carboxylate) .

Biological Activity

Methyl 7-amino-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

Overview of this compound

This compound belongs to a class of indole derivatives that have shown significant promise in medicinal chemistry. The indole scaffold is known for its diverse biological properties, including antibacterial, antifungal, and antiviral activities. This specific compound is characterized by the presence of an amino group at the 7-position and a carboxylate moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits its biological activity primarily through inhibition of HIV-1 integrase, an essential enzyme for viral replication. The compound's ability to chelate metal ions (specifically Mg²⁺ ions) within the active site of integrase has been documented, enhancing its inhibitory effect.

Key Findings:

- Inhibition of Integrase : Studies have demonstrated that this compound can inhibit the strand transfer activity of HIV-1 integrase with an IC₅₀ value in the low micromolar range, indicating potent antiviral activity against HIV .

- Binding Interactions : Molecular docking studies reveal that the indole core and carboxyl group facilitate strong interactions with the integrase active site, including π-π stacking interactions with viral DNA .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Several studies have explored various derivatives to optimize their efficacy against HIV integrase.

Table 1: Structure-Activity Relationship Data

| Compound | IC₅₀ (μM) | Notable Modifications |

|---|---|---|

| This compound | 12.41 | Base compound with amino and carboxyl groups |

| Derivative A | 3.11 | C6 halogenated benzene ring |

| Derivative B | 10.06 | Substituted anilines at C3 position |

| Derivative C | 18.52 | Extended hydrophobic branches |

The data indicates that introducing hydrophobic substituents at specific positions (C3 and C6) can enhance the inhibitory potency against integrase, demonstrating a clear SAR trend .

Case Studies

Several case studies have been conducted to evaluate the antiviral efficacy of this compound and its derivatives:

- Case Study on Integrase Inhibition : A study involving a series of indole derivatives showed that modifications at the C3 position significantly improved binding affinity and inhibitory activity against HIV integrase, with some derivatives achieving IC₅₀ values as low as 3.11 μM .

- Molecular Docking Analysis : Computational studies have confirmed that this compound binds effectively to the active site of integrase, establishing multiple interactions that contribute to its inhibitory effect .

Q & A

Q. What strategies address gaps in stability and decomposition data for this compound?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (HO) to identify degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- Collaborative data sharing : Contribute findings to open-access databases (e.g., PubChem) to fill literature gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.